molecular formula C12H9N5OS2 B11050676 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

Cat. No. B11050676
M. Wt: 303.4 g/mol
InChI Key: XTGANYADNJYMJX-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole is a heterocyclic compound that combines several functional groups, including oxazole, triazole, thiadiazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole typically involves multi-step reactions. One common route includes the following steps:

    Formation of the Triazole Ring: The starting material, 3-methylthiophene-2-carboxylic acid, is reacted with hydrazine hydrate to form 3-methylthiophene-2-carbohydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form 3-(3-methylthiophen-2-yl)-1,2,4-triazole-5-thiol.

    Formation of the Thiadiazole Ring: The triazole-thiol intermediate is then reacted with an appropriate halogenating agent, such as bromine, to form the triazolo-thiadiazole ring system.

    Formation of the Oxazole Ring: The final step involves the cyclization of the triazolo-thiadiazole intermediate with 4-methyl-2-bromoacetophenone under basic conditions to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings.

    Reduction: Reduction reactions can occur at the triazole and thiadiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation products may include sulfoxides or sulfones.

    Reduction: Reduction products may include dihydro derivatives.

    Substitution: Substitution reactions can yield various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-thiazole
  • 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-imidazole

Uniqueness

The uniqueness of 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a versatile candidate for various applications.

properties

Molecular Formula

C12H9N5OS2

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

InChI

InChI=1S/C12H9N5OS2/c1-6-3-4-19-8(6)9-14-15-12-17(9)16-11(20-12)10-13-7(2)5-18-10/h3-5H,1-2H3

InChI Key

XTGANYADNJYMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=NC(=CO4)C

Origin of Product

United States

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